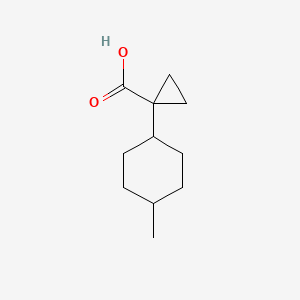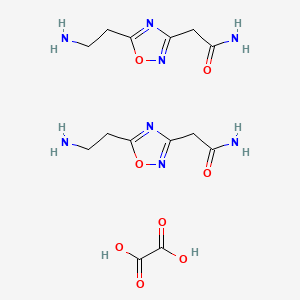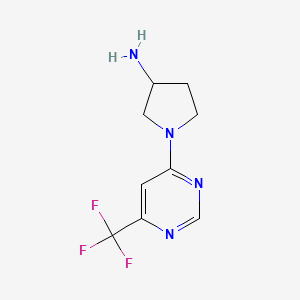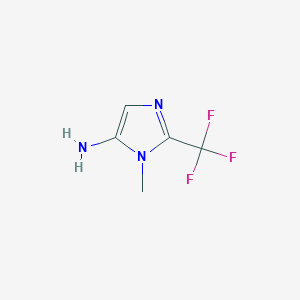
4-Fluor-1H-Indol-3-ethanol
Übersicht
Beschreibung
1H-Indole-3-ethanol, 4-fluoro- is a chemical compound with the molecular formula C10H10FNO and a molecular weight of 179.19 g/mol. It is a derivative of indole, a significant heterocyclic system in natural products and drugs .
Molecular Structure Analysis
The molecular structure of 1H-Indole-3-ethanol, 4-fluoro- is based on the indole scaffold, which is a prevalent moiety in many natural products and drugs . The indole ring system is aromatic in nature, with 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons) .Wissenschaftliche Forschungsanwendungen
Antivire Anwendungen
4-Fluor-1H-Indol-3-ethanol: Derivate wurden auf ihre antiviralen Eigenschaften hin untersucht. Verbindungen wie 4-Alkyl-1-(5-Fluor-3-phenyl-1H-indol-2-carbonyl)thiosemicarbazid-Derivate haben eine inhibitorische Aktivität gegen eine Reihe von RNA- und DNA-Viren gezeigt, einschließlich des Coxsackie-B4-Virus, mit IC50-Werten im Bereich von 0,4 bis 2,1 μg/mL .
Entzündungshemmende und schmerzlindernde Wirkungen
Derivate von This compound wurden auf ihre entzündungshemmenden und schmerzlindernden Wirkungen untersucht. Verbindungen mit Modifikationen am Indol-Kern haben vielversprechende Ergebnisse im Vergleich zu Standardmedikamenten wie Indomethacin und Celecoxib gezeigt, mit niedrigeren ulzerogenen Indizes .
Antikrebs-Potenzial
Indol-Derivate, einschließlich derer von This compound, werden auf ihre Antikrebsaktivitäten hin untersucht. Sie werden als Reaktanten bei der Synthese von Verbindungen verwendet, die die Proliferation menschlicher Brustkrebszellen und anderer Arten von Krebszellen hemmen .
Pharmazeutische Anwendungen
In der Pharmazie wird This compound als Reaktant für die Herstellung verschiedener Inhibitoren verwendet, darunter Tryptophan-Dioxygenase-Inhibitoren, die potenzielle Antikrebs-Immunmodulatoren sind. Es wird auch zur Herstellung von Inhibitoren für die HIV-1-Anheftung und Monoamin-Wiederaufnahme-Inhibitoren verwendet .
Agrochemische Forschung
Der Indol-Kern ist in der Pflanzenbiologie von Bedeutung, und Derivate von This compound sind in der agrochemischen Forschung von Interesse. Sie werden auf ihre Rolle bei der Produktion von Pflanzenhormonen und als potenzielle Mittel gegen Pflanzenpathogene untersucht .
Behandlung von Störungen
Die Forschung zu This compound-Derivaten hat gezeigt, dass sie bei der Behandlung verschiedener Störungen eingesetzt werden können. Diese Verbindungen wurden auf ihre antimikrobielle, antituberkulose, antidiabetische, antimalaria- und anticholinesterase-Aktivität untersucht, die für die Behandlung einer Vielzahl von menschlichen Störungen entscheidend ist .
Zukünftige Richtungen
Indole and its derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions provide an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .
Wirkmechanismus
Target of Action
The primary targets of 1H-Indole-3-ethanol, 4-fluoro-, like many indole derivatives, are multiple receptors in the body . Indole derivatives have been found to bind with high affinity to these receptors, which play crucial roles in various biological activities .
Mode of Action
1H-Indole-3-ethanol, 4-fluoro- interacts with its targets, leading to a series of changes at the molecular level. The exact mode of action is complex and can vary depending on the specific target and the biological context . It’s known that indole derivatives can exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
1H-Indole-3-ethanol, 4-fluoro- affects various biochemical pathways. For instance, certain indole derivatives have been reported to show inhibitory activity against influenza A . Other derivatives have been effective against the HIV-1 virus . The compound’s influence on these pathways leads to downstream effects that contribute to its overall biological activity.
Result of Action
The molecular and cellular effects of 1H-Indole-3-ethanol, 4-fluoro- action depend on its mode of action and the biochemical pathways it affects. For example, some indole derivatives have been found to inhibit viral activity, leading to a decrease in viral replication .
Biochemische Analyse
Biochemical Properties
1H-Indole-3-ethanol, 4-fluoro- plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 1H-Indole-3-ethanol, 4-fluoro-, have been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . These interactions often involve binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, 1H-Indole-3-ethanol, 4-fluoro- can interact with proteins involved in cell signaling pathways, such as kinases and phosphatases, thereby modulating their activity and influencing downstream signaling events .
Cellular Effects
1H-Indole-3-ethanol, 4-fluoro- exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including 1H-Indole-3-ethanol, 4-fluoro-, can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation . Furthermore, 1H-Indole-3-ethanol, 4-fluoro- can affect gene expression by binding to transcription factors or altering chromatin structure, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .
Molecular Mechanism
The molecular mechanism of action of 1H-Indole-3-ethanol, 4-fluoro- involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as receptors, enzymes, and transcription factors, thereby modulating their activity. For instance, 1H-Indole-3-ethanol, 4-fluoro- can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression and subsequent cellular responses . These molecular interactions contribute to the overall biochemical and cellular effects of 1H-Indole-3-ethanol, 4-fluoro-.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Indole-3-ethanol, 4-fluoro- can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives, including 1H-Indole-3-ethanol, 4-fluoro-, can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . Additionally, long-term exposure to 1H-Indole-3-ethanol, 4-fluoro- can result in changes in cellular function, such as altered cell proliferation, differentiation, and apoptosis. These temporal effects are important considerations for the use of this compound in biochemical and pharmacological research.
Eigenschaften
IUPAC Name |
2-(4-fluoro-1H-indol-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c11-8-2-1-3-9-10(8)7(4-5-13)6-12-9/h1-3,6,12-13H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWBBNOXJATZEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=CN2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{6-[(2,2,2-Trifluoroethoxy)methyl]pyridin-3-yl}methanamine](/img/structure/B1446574.png)




![tert-butyl N-[2-(chlorosulfonyl)thiophen-3-yl]carbamate](/img/structure/B1446581.png)



![6-Bromoimidazo[1,2-a]pyridin-2-ol](/img/structure/B1446592.png)
![2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1446593.png)
![1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B1446594.png)
![[2-(2,2,2-Trifluoroethyl)phenyl]methanol](/img/structure/B1446596.png)
